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molecular formula C12H14O4 B8494376 4-(4-Hydroxyphenyl)-4-oxo-butyric acid ethyl ester

4-(4-Hydroxyphenyl)-4-oxo-butyric acid ethyl ester

Cat. No. B8494376
M. Wt: 222.24 g/mol
InChI Key: JKXVVSUISXKLKO-UHFFFAOYSA-N
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Patent
US08586588B2

Procedure details

In a 1 L round bottom flask, 4-(4-methoxyphenyl)-4-oxo-butyric acid (25 g, 106 mmol) in 48% HBr (125 mL) and acetic acid (250 mL) was heated to reflux 18 h. The reaction was cooled slightly and ethanol (250 mL) was added. The solvent was concentrated under vacuum. Additional ethanol (100 mL) was added and solvent concentrated under vacuum again. The resulting oil was crystallized from ethyl acetate/hexanes to produce 8.65 g (37%). MS m/z=223 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:5][CH:4]=1.[CH2:16](O)[CH3:17]>Br.C(O)(=O)C>[CH2:16]([O:14][C:12](=[O:13])[CH2:11][CH2:10][C:9]([C:6]1[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=1)=[O:15])[CH3:17]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CCC(=O)O)=O
Name
Quantity
125 mL
Type
solvent
Smiles
Br
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled slightly
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under vacuum
ADDITION
Type
ADDITION
Details
Additional ethanol (100 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
solvent concentrated under vacuum again
CUSTOM
Type
CUSTOM
Details
The resulting oil was crystallized from ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
to produce 8.65 g (37%)

Outcomes

Product
Name
Type
Smiles
C(C)OC(CCC(=O)C1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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